synthesis and characterization of 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
synthesis and characterization of 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic Acid
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has garnered significant attention in medicinal chemistry, where it is recognized as a "privileged structure".[1][2] This designation stems from its ability to serve as a versatile scaffold for developing ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities. Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) feature this core, highlighting its therapeutic relevance.[3] The biological spectrum of this scaffold is remarkably broad, with derivatives exhibiting anti-inflammatory, antiviral, anticancer, and antituberculosis properties.[4][5][6][7]
This guide focuses on a key derivative, 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid. This molecule is not typically an end-point therapeutic itself but serves as a crucial synthetic intermediate for building more complex and potent bioactive molecules.[8] Its structure, featuring the stable imidazo[1,2-a]pyridine nucleus, a phenyl group at the 2-position, and a reactive carboxylic acid handle at the 3-position, makes it an ideal building block for combinatorial chemistry and lead optimization campaigns, particularly in the development of novel central nervous system (CNS) agents.[3][8] This document provides a comprehensive overview of a reliable synthetic route to this compound and the rigorous analytical methods required for its structural confirmation and purity assessment.
Part 1: Synthesis of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic Acid
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, including the classical condensation of 2-aminopyridines with α-halocarbonyl compounds and modern multicomponent reactions (MCRs).[7] For the synthesis of the title compound, we will employ a robust and efficient two-step sequence commencing with a Groebke–Blackburn–Bienaymé (GBB) three-component reaction, followed by ester hydrolysis. The GBB reaction is exceptionally powerful for rapidly generating molecular complexity from simple, readily available starting materials in a single pot.[4][9]
Overall Synthetic Scheme
The chosen synthetic pathway involves two primary transformations:
-
Step 1: GBB Three-Component Reaction to form Ethyl 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate.
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Step 2: Saponification (ester hydrolysis) to yield the final product, 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid.
Caption: Overall workflow for the two-step synthesis.
Mechanistic Insight: The Groebke–Blackburn–Bienaymé Reaction
The GBB reaction is an acid-catalyzed process. The mechanism proceeds as follows:
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Imine Formation: The aldehyde (benzaldehyde) reacts with the most nucleophilic nitrogen of 2-aminopyridine (the exocyclic amine) to form a Schiff base, which then tautomerizes. The endocyclic pyridine nitrogen then attacks the iminium carbon.
-
Nitrile Addition: The Lewis acid catalyst (e.g., Sc(OTf)₃) activates the resulting iminium ion, facilitating a nucleophilic attack by the isocyanide carbon.
-
Cyclization: The resulting nitrilium ion intermediate is then trapped intramolecularly by the endocyclic nitrogen atom of the pyridine ring in a [4+1] cycloaddition, leading to the formation of the fused imidazo[1,2-a]pyridine ring system after proton transfer.[10]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol), benzaldehyde (1.13 g, 10.6 mmol), and methanol (30 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add scandium(III) triflate (Sc(OTf)₃, 260 mg, 0.53 mmol) as the catalyst.
-
Add ethyl isocyanoacetate (1.20 g, 10.6 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: gradient of 10% to 30% ethyl acetate in hexane) to afford the pure ethyl ester as a solid.
Step 2: Synthesis of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic Acid
-
Dissolve the ethyl ester intermediate (1.0 g, 3.57 mmol) in a mixture of ethanol (20 mL) and water (10 mL) in a 50 mL round-bottom flask.
-
Add sodium hydroxide (NaOH, 0.28 g, 7.14 mmol) to the solution and stir at 50 °C for 4 hours. Monitor the hydrolysis by TLC until the starting material is fully consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.
-
Acidify the solution to pH ~4-5 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 15 mL) to remove any inorganic salts.
-
Dry the solid product in a vacuum oven at 50 °C to a constant weight to yield 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid.[8][11]
Part 2: Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Caption: Workflow for the characterization of the final product.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| Appearance | Physical State | Off-white to grey solid[11] |
| Melting Point | Range | ~220-225 °C (with decomposition) |
| ¹H NMR | (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, -COOH), 8.5-7.2 (m, 9H, Ar-H), ~3.8 (s, 2H, -CH₂-) |
| ¹³C NMR | (100 MHz, DMSO-d₆) | δ (ppm): ~172 (C=O), 145-110 (Ar-C), ~31 (-CH₂-) |
| IR Spectroscopy | (KBr, cm⁻¹) | 3300-2500 (broad, O-H), ~1700 (strong, C=O), ~1630 (C=N), ~1500 (C=C) |
| Mass Spec. | ESI-MS | m/z: 253.09 [M+H]⁺ (Calculated for C₁₅H₁₃N₂O₂⁺: 253.0977) |
| Purity (HPLC) | C18 column | >96%[8][11] |
Detailed Analytical Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.[12]
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Protocol: Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial to observe the exchangeable carboxylic acid proton. Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[13]
-
Rationale:
-
¹H NMR: The spectrum should confirm the presence of all proton environments. The aromatic region (δ 7.2-8.5 ppm) will show complex multiplets corresponding to the nine protons on the phenyl and pyridine rings.[14] A key signal is the sharp singlet around δ 3.8 ppm, integrating to two protons, which is characteristic of the methylene (-CH₂-) group. The carboxylic acid proton will appear as a broad singlet far downfield (δ > 12 ppm).
-
¹³C NMR: This confirms the carbon skeleton. The carbonyl carbon of the acid will be observed around δ 172 ppm. The methylene carbon will be around δ 31 ppm, and the remaining aromatic carbons will appear in the δ 110-145 ppm range.
-
2. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound.
-
Protocol: Prepare a dilute solution of the sample in methanol. Analyze using an electrospray ionization (ESI) source in positive ion mode.
-
Rationale: The ESI-MS spectrum should show a prominent peak at m/z 253.09, corresponding to the protonated molecule [M+H]⁺, confirming the molecular formula C₁₅H₁₂N₂O₂ (MW: 252.26 g/mol ).[8][11]
3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.
-
Protocol: Prepare a KBr pellet containing a small amount of the sample or analyze using an Attenuated Total Reflectance (ATR) accessory.
-
Rationale: The spectrum provides definitive evidence for the carboxylic acid moiety. A very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
4. High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final compound.[15]
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Rationale: This method will separate the target compound from any unreacted starting materials or by-products. Purity is calculated from the relative peak area of the main product peak compared to the total area of all peaks in the chromatogram.
Part 3: Applications in Medicinal Chemistry and Drug Development
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid is a valuable scaffold for the synthesis of pharmacologically active agents. Its primary utility lies in its application as a carboxylic acid component in further synthetic transformations, such as amide bond formations or Ugi multicomponent reactions.[3][17]
-
CNS Agents: Derivatives of this core structure have been extensively investigated as ligands for benzodiazepine receptors, leading to the development of anxiolytic (anxiety-reducing) and sedative agents.[8][18] The acetic acid moiety can be converted to various amides, allowing for systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity.
-
Neurosteroidogenesis Modulators: Certain 2-phenylimidazo[1,2-a]pyridine derivatives act as ligands for the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[19] These ligands can modulate the synthesis of neurosteroids, which are implicated in a range of neurological and psychiatric conditions. Compounds derived from this acetic acid have been shown to increase levels of neuroactive steroids like allopregnanolone in the brain, suggesting potential therapeutic applications in mood and anxiety disorders.[18]
Conclusion
This guide has detailed a reliable and efficient synthetic route for 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid, a key intermediate in modern drug discovery. The two-step synthesis, leveraging the power of the Groebke–Blackburn–Bienaymé reaction, provides a straightforward entry to this valuable scaffold. Furthermore, the comprehensive characterization protocol outlined, employing a suite of modern analytical techniques, ensures the structural integrity and purity of the final product. The established utility of this compound as a precursor to potent CNS-active agents underscores its importance for researchers and scientists in the field of pharmaceutical development.
References
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